DHODH Enzymatic Potency: CAS 1421504-64-4 vs. First‑Generation Inhibitor Teriflunomide
The target compound inhibits human DHODH with an IC₅₀ of 1.20 nM [1]. This represents a >1,000‑fold improvement in enzymatic potency over the first‑generation DHODH inhibitor teriflunomide (A77 1726), which exhibits an IC₅₀ of approximately 1,500 nM (1.5 µM) under comparable assay conditions [2].
| Evidence Dimension | Human DHODH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM |
| Comparator Or Baseline | Teriflunomide (A77 1726): IC₅₀ ≈ 1,500 nM |
| Quantified Difference | ~1,250‑fold more potent than teriflunomide |
| Conditions | Chromogen reduction assay monitoring DCIP oxidation; pH 8.0; human DHODH recombinant enzyme |
Why This Matters
Superior potency at the enzymatic level may translate to lower required doses and reduced risk of off‑target effects, directly impacting procurement decisions for lead‑optimization campaigns.
- [1] BindingDB. BDBM50281169 / CHEMBL4173846. IC₅₀ = 1.20 nM for human DHODH. Compound from US20240034730. View Source
- [2] Williamson, R.A. et al. (1995) 'Dihydroorotate dehydrogenase is a target for the biological effects of leflunomide', Biochemical Pharmacology, 50(8), pp. 1285–1292. doi:10.1016/0006-2952(95)02008-7. View Source
